N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIOXZHNJLLROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the cyclization of an appropriate precursor in the presence of a strong acid or base. The benzenesulfonyl group is then introduced through a sulfonylation reaction, which can be achieved using benzenesulfonyl chloride and a suitable base such as triethylamine .
The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3-bromobenzoyl chloride in the presence of a base like pyridine or triethylamine. This reaction typically requires refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. Additionally, the compound has been found to generate reactive oxygen species (ROS), which further contributes to its antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide with four analogous compounds (68, 69, 70, 71) described in the evidence, focusing on structural variations, synthetic yields, and inferred biological activity.
Key Observations:
Structural Differences :
- The target compound features a benzenesulfonyl group at position 1, which is bulkier and more electron-withdrawing than the piperidine/pyrrolidine or tert-butyl-piperidine groups in compounds 68–71. This may influence solubility and binding affinity in biological systems.
- The 3-bromobenzamide group at position 6 contrasts with the thiophene-2-carboximidamide substituent in compounds 68–71. Bromine’s steric and electronic effects could enhance hydrophobic interactions or alter metabolic stability compared to sulfur-containing heterocycles.
Synthetic Efficiency :
- Yields for compounds 69–71 range from 60.6% to 72.6% , suggesting moderate efficiency in their synthetic routes. The target compound’s yield is unreported, but the use of benzenesulfonyl chloride (a common reagent) implies comparable or slightly lower yields due to steric hindrance during sulfonylation.
Biological Activity Inference: Compounds 68–71 were evaluated for NOS inhibition, with activity likely dependent on the substituents at positions 1 and 5. The thiophene-2-carboximidamide group in these analogs may enhance hydrogen bonding with enzyme active sites. However, experimental validation is required.
Physicochemical Properties: The benzenesulfonyl group may reduce aqueous solubility compared to the dihydrochloride salt of compound 70, which showed improved solubility due to salt formation .
Research Implications and Limitations
While the evidence provides a robust framework for comparing tetrahydroquinoline derivatives, direct data on the target compound are absent. Key gaps include:
- Biological assay results: NOS inhibition data or cytotoxicity profiles.
- Pharmacokinetic parameters : Absorption, distribution, metabolism, and excretion (ADME) properties.
- Structure-activity relationship (SAR) : Systematic evaluation of how the benzenesulfonyl and 3-bromobenzamide groups influence potency.
Future studies should prioritize synthesizing the target compound using the described general method for dihydrochloride salt formation and evaluating its activity against NOS isoforms. Comparative molecular docking studies could further elucidate its binding mode relative to compounds 68–71.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a bromobenzamide moiety. Its molecular formula is with a molecular weight of approximately 404.33 g/mol. The presence of these functional groups suggests significant reactivity and potential for interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group can form hydrogen bonds with the active sites of target enzymes, while the bromine atom may enhance binding affinity through electronic effects. This interaction can modulate enzyme activity, leading to various pharmacological effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against human tumor cell lines. The compound's structure suggests it may also possess similar antitumor properties.
- Antimicrobial Properties : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary studies indicate it may inhibit bacterial growth through mechanisms involving quorum sensing inhibition.
- Enzyme Inhibition : It shows promise as an enzyme inhibitor, particularly against enzymes linked to cancer metabolism and infectious diseases.
Case Studies and Research Findings
- Antitumor Activity : In a study published in Molecules, derivatives of tetrahydroquinoline were tested against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the tetrahydroquinoline core could enhance antitumor activity .
- Antimicrobial Studies : A recent investigation into the antimicrobial properties of similar compounds found that certain derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, highlighting their potential as new anti-pathogenic drugs .
- Enzyme Inhibition Mechanisms : Research focused on the enzyme inhibition capabilities of sulfonamide compounds revealed that they could effectively inhibit key enzymes involved in metabolic pathways related to cancer progression .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-bromobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include sulfonylation at the 1-position and bromobenzamide coupling at the 6-position.
- Reaction Optimization : Use dichloromethane or polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to minimize side reactions. For example, sulfonylation reactions often require 1–2 equivalents of benzenesulfonyl chloride with a base like triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) yield >95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Q. How can structural integrity and purity of the compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and tetrahydroquinoline core (δ 1.5–3.0 ppm for aliphatic protons). The 3-bromobenzamide moiety is identified by a singlet at δ 7.2–7.4 ppm (aromatic Br-C6H4) .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ at m/z ~483 (exact mass depends on isotopic Br pattern).
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between structurally similar tetrahydroquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing bromine with fluorine or varying sulfonyl groups). For example, 4-fluoro analogs (m/z ~467) show altered PTP1B inhibition compared to brominated derivatives due to electronegativity differences .
- Enzyme Assays : Perform dose-response curves (IC50) for target enzymes (e.g., PTP1B, iNOS) under standardized conditions (pH 7.4, 37°C). Use recombinant proteins expressed in Sf9 cells to minimize variability .
- Computational Docking : Model interactions with catalytic sites (e.g., PTP1B’s WPD loop) using Schrödinger Suite or AutoDock to rationalize activity differences .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) at the sulfonamide or benzamide positions to enhance solubility and reduce first-pass metabolism .
- Cytochrome P450 Inhibition Assays : Test metabolic pathways using human liver microsomes. If CYP3A4/2D6-mediated degradation is observed, modify substituents (e.g., replace bromine with methyl groups) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models (C57BL/6 mice) with LC-MS/MS quantification of plasma concentrations. Adjust formulations (e.g., PEG-based nanoemulsions) to improve bioavailability .
Data Analysis and Experimental Design
Q. What analytical approaches are critical for interpreting conflicting crystallographic and NMR data on this compound’s conformation?
- Methodological Answer :
- X-ray Crystallography : Resolve torsional angles (e.g., benzenesulfonyl vs. bromobenzamide planes) to identify dominant conformers. Compare with similar structures (e.g., CCDC entry 0NS) .
- Dynamic NMR : Perform variable-temperature ¹H NMR (298–343 K) to detect restricted rotation in the tetrahydroquinoline ring. Signal coalescence near 320 K suggests conformational flexibility .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model energy barriers between conformers. Match computed vs. experimental NOE correlations .
Q. How can researchers design robust dose-response experiments to evaluate dual inhibition of PTP1B and iNOS by this compound?
- Methodological Answer :
- Enzyme Kinetics : Use recombinant human PTP1B (0.1–10 µg/mL) and iNOS (5–50 nM) with pNPP (PTP1B) or L-arginine (iNOS) substrates. Measure initial velocities (Vmax/Km) under varying inhibitor concentrations .
- Selectivity Screening : Test against off-target phosphatases (e.g., TCPTP, VHR) and NOS isoforms (eNOS, nNOS) to confirm specificity. A >10-fold selectivity window is ideal .
- Cellular Validation : Use RAW 264.7 macrophages (LPS-induced iNOS) and HepG2 cells (insulin-stimulated PTP1B activity). Quantify NO (Griess assay) and insulin receptor phosphorylation (Western blot) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
